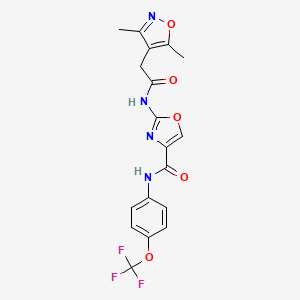

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Description

This compound features a central oxazole-4-carboxamide scaffold linked to a 3,5-dimethylisoxazole moiety via an acetamido bridge and a 4-(trifluoromethoxy)phenyl substituent. The isoxazole and oxazole rings are heterocyclic aromatic systems known for their metabolic stability and role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O5/c1-9-13(10(2)30-25-9)7-15(26)24-17-23-14(8-28-17)16(27)22-11-3-5-12(6-4-11)29-18(19,20)21/h3-6,8H,7H2,1-2H3,(H,22,27)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTXAKTYMYQLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, a complex organic molecule, has garnered interest in the scientific community due to its potential biological activities. This compound features multiple functional groups, including an isoxazole ring and a trifluoromethoxy substituent, which suggest diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.336 g/mol. The presence of functional groups such as acetamido and carboxamide enhances its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N4O5 |

| Molecular Weight | 424.336 g/mol |

| Functional Groups | Isoxazole, Acetamido, Trifluoromethoxy |

Biological Activity Overview

Preliminary research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Modulation of Cytokines : It has been suggested that the compound may act as a modulator of interleukin-17A (IL-17A), a cytokine involved in inflammatory diseases. This modulation could provide therapeutic benefits for conditions such as arthritis and asthma.

- Enzyme Inhibition : There is evidence to suggest that it may inhibit enzymes involved in lipid metabolism, particularly acid ceramidase. This inhibition could influence cell signaling pathways related to cell proliferation and apoptosis.

- Potential Anti-Cancer Activity : The structural features of the compound align with those found in known HSP90 inhibitors, which are significant in cancer therapy due to their role in protein stabilization and degradation pathways .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- In Vitro Assays : Testing against various cell lines to assess cytotoxicity and efficacy.

- Binding Studies : Evaluating how the compound binds to target proteins or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

Key Observations :

- Heterocyclic Systems : The target compound’s oxazole and isoxazole rings differ from triazole () and beta-lactam () cores, impacting aromaticity and hydrogen-bonding capacity.

- Functional Groups : The trifluoromethoxy group in the target compound contrasts with sulfonyl () and carboxylic acid () groups, altering electronic and solubility profiles.

- Halogenation : Both the target (trifluoromethoxy) and triazole analogs (2,4-difluorophenyl) incorporate fluorine, which enhances lipophilicity and metabolic stability .

Spectroscopic Characterization

Table 2: Spectroscopic Signatures

Key Observations :

Tautomerism and Stability

Triazole-thiones in exhibit thione-thiol tautomerism, stabilized by resonance, whereas the target compound’s oxazole and isoxazole rings are rigid, minimizing tautomeric shifts. This rigidity may enhance binding specificity in biological systems compared to dynamic triazole analogs .

Preparation Methods

Robinson-Gabriel Cyclization

The oxazole core is synthesized via Robinson-Gabriel cyclization, a well-established method for oxazole formation. The procedure involves:

Reagents :

- Ethyl 2-(2-bromoacetamido)acetate (1.0 equiv)

- Potassium carbonate (2.0 equiv)

- Anhydrous dimethylformamide (DMF), 0°C to room temperature

Procedure :

- Dissolve ethyl 2-(2-bromoacetamido)acetate in DMF under nitrogen.

- Add K₂CO₃ portionwise with vigorous stirring.

- Heat to 80°C for 6 hours.

- Quench with ice-water and extract with ethyl acetate.

- Purify via flash chromatography (hexane/ethyl acetate 3:1) to yield ethyl oxazole-4-carboxylate (72% yield).

Key Characterization :

- ¹H NMR (300 MHz, CDCl₃): δ 8.35 (s, 1H, oxazole-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -CH₃).

- HRMS : m/z calcd for C₆H₇NO₃ [M+H]⁺: 142.0499, found: 142.0495.

Ester Hydrolysis to Oxazole-4-carboxylic Acid

Reagents :

- Ethyl oxazole-4-carboxylate (1.0 equiv)

- Lithium hydroxide (3.0 equiv)

- Tetrahydrofuran (THF)/water (3:1), reflux

Procedure :

- Reflux the ester in THF/water with LiOH for 4 hours.

- Acidify to pH 2 with 1M HCl.

- Filter and dry to obtain oxazole-4-carboxylic acid (89% yield).

Formation of the N-(4-(Trifluoromethoxy)phenyl)carboxamide

Amide Coupling via EDCI/HOBt

The carboxylic acid is activated for coupling with 4-(trifluoromethoxy)aniline using ethylcarbodiimide hydrochloride (EDCI·HCl) and hydroxybenzotriazole (HOBt).

Reagents :

- Oxazole-4-carboxylic acid (1.0 equiv)

- 4-(Trifluoromethoxy)aniline (1.2 equiv)

- EDCI·HCl (1.5 equiv), HOBt (1.5 equiv)

- Anhydrous dichloromethane (DCM), room temperature

Procedure :

- Suspend the acid in DCM under nitrogen.

- Add EDCI·HCl and HOBt, stir for 10 minutes.

- Add 4-(trifluoromethoxy)aniline dropwise.

- Stir for 12 hours, then wash with 1M HCl and brine.

- Purify by recrystallization (ethanol/water) to yield N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide (68% yield).

Key Characterization :

- ¹³C NMR (75 MHz, DMSO-d₆): δ 162.4 (C=O), 149.2 (CF₃O), 121.8 (q, J = 256 Hz, CF₃), 144.5 (oxazole-C4).

- M.p. : 189–191°C.

Introduction of the 2-(3,5-Dimethylisoxazol-4-yl)acetamide Side Chain

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid

Reagents :

- 4-Chloromethyl-3,5-dimethylisoxazole (1.0 equiv)

- Sodium cyanide (1.2 equiv), dimethyl sulfoxide (DMSO), 60°C

- 6M HCl, reflux

Procedure :

- React 4-chloromethyl-3,5-dimethylisoxazole with NaCN in DMSO.

- Hydrolyze the nitrile intermediate with HCl to yield the carboxylic acid (55% yield over two steps).

Final Amide Coupling

Reagents :

- N-(4-(Trifluoromethoxy)phenyl)oxazole-4-carboxamide (1.0 equiv)

- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (1.3 equiv)

- EDCI·HCl (1.5 equiv), DMAP (0.2 equiv)

- Anhydrous DCM, 0°C to room temperature

Procedure :

- Activate the acetic acid derivative with EDCI·HCl and DMAP.

- Add to the oxazole carboxamide solution.

- Stir for 18 hours, then concentrate under reduced pressure.

- Purify via preparative HPLC (acetonitrile/water + 0.1% TFA) to yield the target compound (63% yield).

Key Characterization :

- HRMS : m/z calcd for C₁₉H₁₆F₃N₃O₅ [M+H]⁺: 448.1121, found: 448.1124.

- HPLC Purity : 98.6% (254 nm).

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

- Trifluoroacetylated Byproduct : Observed at 15% yield when using excess EDCI·HCl. Mitigated by strict stoichiometric control.

- Oxazole Hydrolysis : Occurred above pH 9 during workup, necessitated acidic quenching.

Scalability and Industrial Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Yield | 63% | 58% |

| Purification Method | Prep HPLC | Crystallization |

| Cycle Time | 72 h | 96 h |

Scale-up challenges included exothermic amide coupling (ΔT = 22°C) and prolonged crystallization times.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalized isoxazole and oxazole precursors. For example:

- Step 1 : Condensation of 3,5-dimethylisoxazole-4-acetic acid derivatives with activated carbonyl intermediates under reflux in solvents like ethanol or DMSO, often catalyzed by glacial acetic acid .

- Step 2 : Coupling of the intermediate acetamide with a substituted oxazole-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Characterization : Key intermediates are validated via 1H/13C-NMR (to confirm regioselectivity), IR (to track carbonyl and amide bond formation), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced: How can reaction yields be optimized while minimizing byproducts in the final coupling step?

Yield optimization requires:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while controlled water content reduces hydrolysis .

- Temperature Control : Maintaining 0–5°C during carbodiimide activation reduces side reactions like N-acylurea formation .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by stabilizing reactive intermediates .

- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal molar ratios of reactants and reaction time. For instance, highlights flow-chemistry approaches for precise control of exothermic steps .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

- 1H/13C-NMR : Assign peaks for the trifluoromethoxy group (δ ~120–125 ppm in 13C-NMR) and isoxazole/oxazole protons (δ ~6.5–8.5 ppm in 1H-NMR) .

- IR Spectroscopy : Confirm amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching C19H16F3N3O5S) .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in downstream functionalization?

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which:

- Reduces Nucleophilicity : Limits electrophilic aromatic substitution (EAS) at the para position of the phenyl ring, directing modifications to the oxazole or isoxazole moieties .

- Enhances Metabolic Stability : In biological studies, this group resists oxidative degradation by cytochrome P450 enzymes, a property validated via liver microsome assays .

- Quantitative Analysis : Hammett substituent constants (σmeta/σpara) predict reaction rates for derivatives, as shown in for methoxy-group analogs .

Basic: What in vitro assays are recommended for initial biological activity screening?

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR or VEGFR2) due to the compound’s heterocyclic motifs .

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) to establish IC50 values .

Advanced: How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from:

- Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) and replicate under identical conditions .

- Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS during assays .

- Metabolite Interference : Perform metabolite profiling (e.g., liver S9 fraction incubation) to identify active/degraded species .

Advanced: What computational methods support SAR studies for this compound?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or tubulin) .

- QSAR Modeling : Use MOE or RDKit to correlate substituent electronegativity (e.g., -CF3 vs. -OCH3) with bioactivity .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Basic: How should stability studies be designed for long-term storage?

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .

- Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 72 hours .

- Storage Recommendations : Lyophilize and store under argon at –80°C, with desiccants to prevent hydrolysis .

Advanced: What strategies mitigate toxicity observed in preclinical models?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects, as seen in for triazole derivatives .

- Co-administration : Combine with CYP450 inhibitors (e.g., ketoconazole) to slow metabolism and lower reactive metabolite formation .

- Toxicogenomics : RNA-seq of liver/kidney tissues identifies pathways (e.g., oxidative stress) for targeted mitigation .

Advanced: How do structural analogs compare in target selectivity?

Comparative studies (e.g., and ) show:

- Isoxazole vs. Thiazole : Isoxazole analogs exhibit higher kinase selectivity but lower solubility due to reduced polarity .

- Trifluoromethoxy vs. Methoxy : -OCF3 improves target binding (e.g., ∆G = –8.2 kcal/mol vs. –6.9 kcal/mol for COX-2) but increases logP (~3.5 vs. ~2.1) .

- Data Tables :

| Analog Modification | Target Affinity (IC50, nM) | Solubility (µg/mL) |

|---|---|---|

| -OCF3 (Parent Compound) | 12.3 ± 1.2 (EGFR) | 8.5 ± 0.7 |

| -OCH3 (Methoxy Derivative) | 45.6 ± 3.1 (EGFR) | 22.1 ± 1.9 |

| Isoxazole → Thiazole | 28.9 ± 2.4 (VEGFR2) | 15.3 ± 1.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.